

An In-depth Technical Guide to the Spectroscopic Characterization of Triallylmethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Triallylmethylsilane*

Cat. No.: B074649

[Get Quote](#)

Abstract

Triallylmethylsilane (CAS 1112-91-0), a key organosilicon compound, serves as a versatile chemical intermediate in the synthesis of advanced silicone-based materials and specialty chemicals.^{[1][2]} Its unique structure, featuring a central silicon atom bonded to one methyl group and three reactive allyl groups, makes it an invaluable building block in polymer science and organic synthesis. Accurate and comprehensive characterization of this molecule is paramount for quality control and for understanding its reactivity. This guide provides a detailed analysis of the expected spectroscopic signature of **triallylmethylsilane**, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra are not consistently available in public databases, this document synthesizes established spectroscopic theory and data from analogous compounds to present a robust, predictive framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data of **triallylmethylsilane**, we must first analyze its molecular structure. The molecule consists of a central silicon atom bonded to four distinct groups: one methyl group and three identical allyl groups.

- Molecular Formula: $C_{10}H_{18}Si$ ^[1]

- Molecular Weight: 166.34 g/mol [2]
- IUPAC Name: methyl-tris(prop-2-en-1-yl)silane[2]

The symmetry of the molecule dictates that the three allyl groups are chemically equivalent. This simplifies the expected NMR spectra, as corresponding protons and carbons in each allyl chain will be magnetically equivalent and resonate at the same chemical shifts.

Methyl Group Proton

H-Me (~0.0 ppm, s)

Allyl Group Protons

H- α (~1.6 ppm, d)

$J \approx 7-8$ Hz

H- β (~5.8 ppm, m)

$J \approx 10, 17$ Hz

H- γ (~4.9 ppm, m)

Triallylmethylsilane
 $m/z = 166$ (M^+)

- $\bullet C_3H_5$

[$M - \text{Methyl}]^+$
 $m/z = 151$

- $\bullet CH_3$

[$\text{Allyl}]^+$
 $m/z = 41$

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of Triallylmethylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074649#spectroscopic-data-of-triallylmethylsilane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com